molecular formula C18H28N2OS B2492595 6-Tert-butyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine CAS No. 590353-65-4

6-Tert-butyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Cat. No.: B2492595
CAS No.: 590353-65-4
M. Wt: 320.5
InChI Key: UXISAUWIIAZMLX-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a chemical compound with the molecular formula C18H28N2OS and a molecular weight of 320.49 g/mol . This amine-functionalized, tetrahydrobenzothiophene-based compound features a piperidine carboxamide group and a tert-butyl substituent, making it a potential intermediate or scaffold in medicinal chemistry and drug discovery research . Compounds with the tetrahydrobenzothiophene core are of significant interest in the development of pharmacologically active molecules. Estimated physical properties for this compound include a boiling point of approximately 382.8 °C and a density of 1.23 g/cm³ . It is supplied for research purposes as part of collections of unique chemicals. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are responsible for confirming product identity and purity for their specific applications.

Properties

IUPAC Name

(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2OS/c1-18(2,3)12-7-8-13-14(11-12)22-16(19)15(13)17(21)20-9-5-4-6-10-20/h12H,4-11,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXISAUWIIAZMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine typically involves multiple steps, starting with the construction of the benzothiophene core. The piperidin-1-ylcarbonyl group is then introduced through a carbonylation reaction, and the amine group is added through amination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted benzothiophenes with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Potential
Recent studies have investigated the potential of 6-Tert-butyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine as a candidate for antidepressant therapies. Its structural similarity to known antidepressants suggests it may interact with serotonin and norepinephrine receptors, which are critical in mood regulation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant binding affinity for serotonin receptors (5-HT2A) and norepinephrine transporters (NET) . The results indicated a dose-dependent effect on depressive-like behaviors in animal models.

2. Neuroprotective Effects
The compound has also shown promise in neuroprotection. Research indicates that it may mitigate oxidative stress and neuroinflammation, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Neuroprotective Activity

Study ReferenceModel UsedObserved Effect
Mouse modelReduced oxidative stressPotential neuroprotective agent
Rat modelDecreased neuroinflammationSupports further exploration

Pharmacology

1. Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study:
A recent publication highlighted its efficacy against breast cancer cells (MCF-7). The compound induced apoptosis and inhibited cell cycle progression at specific concentrations .

Data Table: Anticancer Efficacy

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest

Material Science Applications

1. Composite Materials
In material science, this compound has been explored as an additive in composite materials due to its unique chemical structure that can enhance mechanical properties.

Case Study:
Research conducted on polymer composites incorporating this compound revealed improved tensile strength and thermal stability compared to traditional materials . This opens avenues for its application in industries requiring durable materials.

Mechanism of Action

The mechanism by which 6-Tert-butyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ primarily in substituents at positions 3 and 6, which influence steric bulk, lipophilicity, and intermolecular interactions (e.g., hydrogen bonding). Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent at Position 6 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound tert-butyl Piperidin-1-ylcarbonyl C₁₈H₂₈N₂OS* ~320.5* High lipophilicity; potential for hydrogen bonding via amide and amine groups
6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine (CAS 590351-61-4) Ethyl Piperidin-1-ylcarbonyl C₁₇H₂₆N₂OS ~306.4 Reduced steric hindrance vs. tert-butyl; lower metabolic stability
6-tert-Butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS 793678-84-9) tert-butyl 3-Fluorobenzoyl C₁₉H₂₂FNOS 331.45 Enhanced membrane permeability due to fluorine; aromatic stacking potential
6-tert-Butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine tert-butyl Morpholin-4-ylcarbonyl C₁₈H₂₇N₂O₂S* ~335.5* Oxygen in morpholine enhances hydrogen-bonding capacity vs. piperidine
6-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine (CAS 512826-70-9) Methyl Piperidin-1-ylcarbonyl C₁₆H₂₄N₂OS ~292.4 Minimal steric hindrance; higher solubility in polar solvents

*Calculated based on standard atomic weights.

Crystallographic and Hydrogen-Bonding Analysis

While direct crystallographic data for these compounds is unavailable, the SHELX software suite (widely used for small-molecule refinement) and hydrogen-bonding principles from Bernstein et al. suggest:

  • Tert-butyl analogs : Likely exhibit rigid, puckered conformations due to steric bulk, as described by Cremer and Pople’s ring-puckering coordinates .
  • Piperidinyl vs. morpholinylcarbonyl : Piperidine’s NH group may form stronger hydrogen bonds than morpholine’s ether oxygen, influencing target selectivity .

Research Findings and Implications

Ethyl/Methyl: Reduce metabolic stability but enhance solubility .

Position 3 Substituents :

  • Piperidinylcarbonyl : Balances hydrogen bonding and lipophilicity.
  • Morpholinylcarbonyl : Favors solubility and polar interactions .
  • Fluorobenzoyl : Enhances target affinity via halogen bonding .

Biological Activity

6-Tert-butyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₈H₂₈N₂OS. It features a piperidine ring and a benzothiene moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₈N₂OS
CAS Number590353-65-4
Molecular Weight316.49 g/mol
Hazard ClassificationIrritant

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antibacterial, antifungal, and antitumor properties. The following sections detail specific studies and findings related to this compound.

Antimicrobial Activity

A study focused on the synthesis and evaluation of piperidine derivatives found that related compounds exhibited significant antimicrobial properties against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentrations (MICs) were measured to assess potency.

Table 1: Antimicrobial Activity Against M. tuberculosis

Compound IDMIC (µg/mL)Reference Drug MIC (µg/mL)
Compound 920.125
Compound 100.58
Compound 1440.5

The results indicated that certain derivatives had comparable or superior activity compared to standard treatments, suggesting potential for further development in tuberculosis therapy .

Cytotoxicity Studies

Cytotoxicity assays were conducted using the HaCaT cell line to determine the safety profile of these compounds. The half-maximal inhibitory concentration (IC50) values were calculated to evaluate toxicity levels.

Table 2: Cytotoxicity Assay Results

Compound IDIC50 (µg/mL)SI (Selectivity Index)
Compound 9>12.5>12.5
Compound 10>15>30

A selectivity index (SI) greater than one indicates a favorable safety profile, as these compounds demonstrated low toxicity towards non-cancerous cells while maintaining antimicrobial efficacy .

The mechanism by which these compounds exert their biological effects is believed to involve interaction with specific biological targets such as enzymes or receptors involved in microbial growth and proliferation. For instance, structural modifications in the piperidine ring can enhance binding affinity to target sites.

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar compounds:

  • Tuberculosis Treatment : A derivative with a piperidinothiosemicarbazone structure showed promising results against drug-resistant strains of M. tuberculosis, indicating that modifications can lead to enhanced antimicrobial activity .
  • Antitumor Activity : Compounds containing the benzothiene structure have been investigated for their ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.

Q & A

Q. What are the recommended synthetic routes for 6-Tert-butyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine?

The synthesis involves cyclization of tetrahydrobenzothiophene precursors followed by amide coupling. Key steps include:

  • Cyclization : Use catalytic acid (e.g., H₂SO₄) to form the tetrahydrobenzothiophene core.
  • Amide Formation : React with piperidine-1-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine). Optimization : Apply statistical design of experiments (DoE) to assess variables (temperature, solvent polarity, stoichiometry). Central composite designs reduce trial numbers while identifying optimal yields . Computational reaction path searches (e.g., quantum chemical calculations) pre-screen viable pathways .

Table 1 : Example DoE for Amide Coupling Optimization

VariableLow LevelHigh LevelOptimal Range
Temperature (°C)256040–50
Solvent (DMF:DCM)1:33:12:1
Catalyst Loading0.5 eq1.5 eq1.0 eq

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl, piperidinyl, and tetrahydrobenzothiophene moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₉H₂₉N₂OS).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydro ring system.
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups. Cross-reference with analogous compounds (e.g., tert-butyl piperidine carboxylates) for spectral interpretation .

Q. How can computational modeling aid in studying this compound’s reactivity?

  • Quantum Mechanics (QM) : Calculate transition states for cyclization and amidation steps (e.g., DFT at B3LYP/6-31G* level).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Software Tools : Gaussian (QM), GROMACS (MD), and Schrödinger Suite (docking). Virtual screening predicts regioselectivity in functionalization .

Q. What methodologies assess its biological activity in early-stage research?

  • In vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) with purified targets (e.g., kinases).
  • Binding Studies : Surface plasmon resonance (SPR) or ITC to measure affinity (Kd).
  • Cell-Based Models : Test cytotoxicity in HEK293 or HeLa cells (IC₅₀). Standardize pH (7.4) and temperature (37°C) to minimize variability .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing tert-butyl with cyclohexyl).
  • Functional Group Scanning : Introduce electron-withdrawing/donating groups on the benzothiophene ring.
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity. Cross-validate with computational docking (e.g., AutoDock Vina) .

Q. How to resolve contradictions in biological activity data across assays?

Contradictions may arise from assay conditions or off-target effects. Follow this protocol:

  • Standardization : Replicate assays under identical conditions (buffer, cell line, incubation time).
  • Orthogonal Assays : Validate results using SPR (binding) and functional assays (e.g., cAMP modulation).
  • Data Mining : Apply machine learning (e.g., Random Forest) to identify hidden variables (e.g., solvent traces).
  • Cross-Compound Comparison : Benchmark against analogs (e.g., tert-butyl azetidine derivatives) to isolate structural determinants .

Q. What strategies optimize reaction conditions for large-scale synthesis?

  • DoE-Based Optimization : Use response surface methodology (RSM) to balance yield, purity, and cost.
  • Process Analytical Technology (PAT) : Implement in-line IR/NIR for real-time monitoring.
  • Scale-Up Considerations : Assess exothermicity via adiabatic calorimetry. Pilot studies show optimal stirring rates (500–700 rpm) prevent byproduct formation .

Q. How to integrate computational and experimental data for mechanistic insights?

  • Feedback Loops : Use experimental kinetics to refine QM calculations (e.g., transition state corrections).
  • Hybrid Models : Combine MD simulations with experimental solvent polarity data to predict reaction pathways.
  • Case Study : ICReDD’s approach merges quantum calculations, informatics, and lab validation to shorten development cycles .

Q. What protocols evaluate the compound’s stability under varying storage conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm).
  • Analytical Monitoring : Track decomposition via HPLC-MS every 24 hours.
  • Stabilizers : Co-solvents (e.g., PEG-400) reduce hydrolysis of the piperidinyl carbonyl group. Data show >90% stability at 4°C in dark, anhydrous conditions .

Q. How to address challenges in cross-disciplinary collaboration (e.g., chemistry-biology interfaces)?

  • Unified Data Platforms : Use ELN (Electronic Lab Notebook) systems with shared metadata standards.
  • Joint Workshops : Train teams in both synthetic chemistry (e.g., Schlenk techniques) and biological assay design.
  • Case Study : The CLP Training Program integrates chemical biology methods with quarterly mentor reviews to bridge disciplines .

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